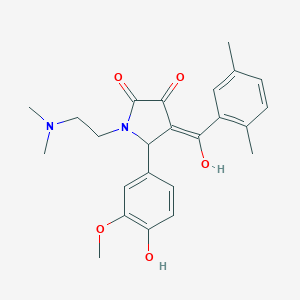
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one, also known as DMDBIO, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and disease progression.
Mecanismo De Acción
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one exerts its inhibitory effect on the Wnt/β-catenin signaling pathway by binding to the intracellular protein Dishevelled (Dvl), which is a key mediator of the pathway. This binding prevents the activation of downstream effectors such as β-catenin, which is required for the transcription of Wnt target genes. This compound has been shown to specifically target the PDZ domain of Dvl, which is essential for its function in the Wnt pathway.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various cell types and tissues. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, promote the differentiation of stem cells into specific lineages, and regulate the development of various organs and tissues. This compound has also been shown to modulate the expression of genes involved in cell proliferation, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one is its high potency and selectivity for the Wnt/β-catenin signaling pathway. This makes it an ideal tool for studying the role of this pathway in various biological processes and disease states. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, this compound has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one in scientific research. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, which could have therapeutic potential for a range of diseases. Another area of interest is the investigation of the role of the Wnt pathway in tissue regeneration and repair, which could have implications for the development of regenerative medicine therapies. Finally, the use of this compound in combination with other drugs or therapies could provide new insights into the complex interplay between signaling pathways in disease states.
Métodos De Síntesis
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one can be synthesized using a multi-step process that involves the condensation of 2,5-dimethylbenzoyl chloride with 3-(4-hydroxy-3-methoxyphenyl)-1-(2-dimethylaminoethyl)-1,5-dihydro-2H-pyrrol-2-one, followed by the hydroxylation of the resulting compound using sodium periodate. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2-Dimethylamino-ethyl)-4-(2,5-dimethyl-benzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one has been extensively used in scientific research to study the role of the Wnt/β-catenin signaling pathway in various biological processes and disease states. It has been shown to inhibit the proliferation and migration of cancer cells, promote the differentiation of stem cells, and regulate the development of various organs and tissues. This compound has also been used to investigate the molecular mechanisms underlying the pathogenesis of diseases such as Alzheimer's, Parkinson's, and diabetes.
Propiedades
Fórmula molecular |
C24H28N2O5 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-14-6-7-15(2)17(12-14)22(28)20-21(16-8-9-18(27)19(13-16)31-5)26(11-10-25(3)4)24(30)23(20)29/h6-9,12-13,21,27-28H,10-11H2,1-5H3/b22-20+ |
Clave InChI |
QSFSIWPRKGTDNK-LSDHQDQOSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)/O |
SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)
![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)

![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)

![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)
